2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid

Physicochemical profiling CNS drug design Membrane permeability

2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid (CAS 2089651-88-5) is a Boc-protected, conformationally constrained spirocyclic amino acid featuring a [4.6]-azaspiro undecane scaffold with a carboxylic acid at position With a molecular weight of 297.39 Da, a calculated LogP of 3.28, and a topological polar surface area (TPSA) of 66.84 Ų , it occupies a distinct physicochemical space among spirocyclic building blocks. Spirocyclic scaffolds are increasingly prioritized in drug discovery for their three-dimensional character, capacity to rigidify ligand conformation, and ability to reduce conformational entropy penalties upon target binding.

Molecular Formula C16H27NO4
Molecular Weight 297.39 g/mol
Cat. No. B13033729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid
Molecular FormulaC16H27NO4
Molecular Weight297.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2(C1)CCCCCC2)C(=O)O
InChIInChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-12(13(18)19)16(11-17)8-6-4-5-7-9-16/h12H,4-11H2,1-3H3,(H,18,19)
InChIKeyXUWVLTBSPGOCKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid – Analytical Reference for Spirocyclic Amino Acid Building Block Procurement


2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid (CAS 2089651-88-5) is a Boc-protected, conformationally constrained spirocyclic amino acid featuring a [4.6]-azaspiro undecane scaffold with a carboxylic acid at position 4. With a molecular weight of 297.39 Da, a calculated LogP of 3.28, and a topological polar surface area (TPSA) of 66.84 Ų , it occupies a distinct physicochemical space among spirocyclic building blocks. Spirocyclic scaffolds are increasingly prioritized in drug discovery for their three-dimensional character, capacity to rigidify ligand conformation, and ability to reduce conformational entropy penalties upon target binding [1].

Why 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid Cannot Be Interchanged with Generic Spirocyclic Amino Acid Building Blocks


Spirocyclic amino acid building blocks that share the azaspiro[4.6]undecane core are not interchangeable because subtle changes in protecting group (Boc vs. Cbz), heteroatom incorporation (aza vs. oxa), or ring size ([4.6] vs. [4.5]) produce quantifiably different physicochemical profiles—LogP, TPSA, molecular weight, and rotatable bond count—that directly affect downstream properties such as membrane permeability, metabolic stability, and synthetic compatibility [1]. The Boc group provides acid-labile orthogonal protection compatible with Fmoc-based solid-phase peptide synthesis, whereas the Cbz analog requires hydrogenolytic deprotection [2]. These differences make blind substitution a significant risk to both synthetic workflow efficiency and final compound quality.

Quantitative Comparative Evidence for 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid Against Closest Analogs


LogP–TPSA Profile Comparison: Target Compound vs. 8-Oxa Analog vs. Cbz Analog

The target compound exhibits a LogP of 3.28 and TPSA of 66.84 Ų . By comparison, the 8-oxa-2-azaspiro[4.6]undecane-4-carboxylic acid analog shows a significantly lower LogP (0.48) and lower TPSA (58.56 Ų) , while the Cbz-protected analog displays a higher LogP (3.7) with a comparable TPSA (66.8 Ų) [1]. The target compound thus occupies a 'Goldilocks' zone—lipophilic enough for passive membrane permeation yet polar enough to avoid excessive plasma protein binding or poor aqueous solubility.

Physicochemical profiling CNS drug design Membrane permeability

Rotatable Bond Count and Molecular Weight Efficiency: Target vs. [4.5] Ring Analog

The target compound possesses only one rotatable bond with a molecular weight of 297.39 Da . The 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid analog has a molecular weight of 283.36 Da . Despite the higher molecular weight, the [4.6] scaffold provides an expanded cyclohexane ring that offers greater three-dimensional shape diversity while maintaining the same minimal rotatable bond count—a key metric for entropically favorable target binding [1].

Ligand efficiency Conformational restriction Lead-likeness

Orthogonal Protection Strategy: Boc vs. Cbz Deprotection Compatibility

The Boc group on the target compound is cleavable under acidic conditions (e.g., TFA/DCM at 0°C), making it fully compatible with Fmoc-based solid-phase peptide synthesis (SPPS) where orthogonal Fmoc/Boc strategies are standard [1]. The Cbz-protected analog (CAS 2763919-31-7) requires hydrogenolysis (H₂/Pd-C) for deprotection, which is incompatible with sulfur-containing amino acids (Met, Cys) and can reduce certain functional groups [2]. The unprotected 2-azaspiro[4.6]undecane-4-carboxylic acid lacks the protection needed for selective N-terminal modification during peptide chain elongation .

Solid-phase peptide synthesis Orthogonal protecting groups Synthetic workflow

Class-Level Pharmacokinetic Precedent: Spiro[4.6]undecane Scaffold Clearance and CNS Exposure

The spiro[4.6]undecane scaffold has established pharmacokinetic precedent in vivo. Spiro[4.6]undecane-2-carboxylic acid (SUCA) demonstrated dose-dependent clearance, a volume of distribution suggestive of extensive tissue penetration, and significant protection against pentylenetetrazol (PTZ)-induced seizures in rats—evidence of CNS exposure [1]. SUCA also showed no enterohepatic recirculation, unlike valproic acid, simplifying pharmacokinetic modeling [1]. Compared to the target compound, SUCA is a carbocyclic analog (LogP 3.9, no nitrogen in spiro ring), making the target compound's aza-analog potentially more amenable to salt formation and formulation [2].

Pharmacokinetics Blood-brain barrier Anticonvulsant

Purity Specification and Storage Stability: Target Compound vs. Unprotected Analog

The target compound is commercially available at ≥98% purity with recommended storage at 2–8°C in sealed, dry conditions , whereas the unprotected 2-azaspiro[4.6]undecane-4-carboxylic acid is typically supplied at 95% purity . The Boc group provides additional chemical stability to the secondary amine, reducing oxidative degradation and hygroscopicity during long-term storage.

Purity specification Storage stability Procurement quality

Optimal Application Scenarios for Procuring 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid


Conformationally Constrained Peptidomimetic Lead Optimization for CNS Targets

The target compound's LogP of 3.28 and TPSA of 66.84 Ų place it within favorable CNS drug-like property space . Its single rotatable bond and rigid spiro[4.6]undecane scaffold reduce the entropy penalty of target binding—a principle widely validated for spirocyclic drug candidates [1]. When incorporated into peptide backbone mimetics, the Boc-protected nitrogen enables subsequent deprotection for amide coupling or reductive amination, while the carboxylic acid at position 4 provides a handle for C-terminal elongation. This makes it particularly suited for neuroscience programs seeking to improve the metabolic stability and brain penetration of peptide-based leads.

Fragment-Based Drug Discovery Requiring 3D-Diverse, sp³-Enriched Building Blocks

As part of the 'escape from flatland' paradigm in drug discovery, the spiro[4.6]undecane core offers greater three-dimensionality than flat aromatic rings while introducing structural novelty for patentability [1]. The target compound's intermediate LogP (3.28) and moderate TPSA (66.84 Ų) make it a versatile fragment for elaboration, with the Boc group providing a protected amine that can be unmasked orthogonally to other protecting groups in fragment-linking strategies.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Non-Natural Spirocyclic Amino Acids

The acid-labile Boc protection on the target compound is fully compatible with standard Fmoc-SPPS protocols, where the Boc group can be selectively removed with TFA without affecting Fmoc protection elsewhere in the peptide chain [2]. This orthogonal compatibility is not shared by the Cbz-protected analog, which requires hydrogenolytic conditions that are incompatible with many solid-phase resins and sulfur-containing side chains. The target compound's ≥98% purity further ensures stoichiometric accuracy during automated SPPS coupling cycles.

Scaffold-Hopping and Bioisosteric Replacement of Piperidine- or Pyrrolidine-Containing Leads

The azaspiro[4.6]undecane scaffold can serve as a conformationally restricted bioisostere for flexible alicyclic amines such as N-substituted piperidines or pyrrolidines. Class-level evidence from the spiro[4.6]undecane series demonstrates in vivo CNS exposure and anticonvulsant activity [3], while the presence of the carboxylic acid and protected amine in the target compound provides dual functionalization points absent in the simple carbocyclic spiro[4.6]undecane-2-carboxylic acid analog. This makes the target compound a more synthetically enabling scaffold-hop starting point.

Quote Request

Request a Quote for 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.